5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-12-5-4-11(23-12)13(19)17-14-16-10(7-22-14)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRVWSZLYZZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of 5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be approached through several distinct strategies, each with specific advantages and limitations. Based on analysis of similar compounds in the scientific literature, two predominant approaches have emerged:
Convergent Synthesis
This strategy involves the separate preparation of key intermediates followed by final coupling:
- Synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine
- Preparation of 5-chlorothiophene-2-carboxylic acid or its activated derivatives
- Amide coupling to form the target compound
Linear Synthesis
The linear approach constructs the molecule through sequential transformations:
- Starting with a thiazole or thiophene core
- Introduction of functional groups in a predetermined sequence
- Final modifications to complete the target structure
Comparative analysis of published synthetic methods indicates that the convergent approach generally offers higher overall yields and greater flexibility for optimization.
Synthesis of Key Intermediates
Preparation of 4-(3-nitrophenyl)-1,3-thiazol-2-amine
The 4-(3-nitrophenyl)-1,3-thiazol-2-amine intermediate represents a critical building block in the synthesis of the target compound. Based on the analysis of related compounds, several methods can be employed for its preparation:
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis provides an efficient route to 2-aminothiazoles through the reaction of α-haloketones with thiourea derivatives. For the synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine:
- 3-Nitrobenzaldehyde is converted to an α-bromoketone intermediate
- The resulting α-bromoketone reacts with thiourea to form the 2-aminothiazole ring
A representative protocol from similar compounds involves:
3-Nitrobenzaldehyde (1.0 equiv) reacts with 2-bromoacetophenone (1.0 equiv) in the presence of thiourea (1.2 equiv) using ethanol as solvent at reflux temperature for 3-4 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized to obtain the desired 4-(3-nitrophenyl)-1,3-thiazol-2-amine.
This approach mirrors the synthesis described for related thiazole derivatives in multiple patents.
Alternative Methods
Research on similar compounds indicates that the thiazole core can also be constructed through:
- Condensation of 3-nitrobenzaldehyde with thiosemicarbazide followed by oxidative cyclization
- Reaction of 3-nitrophenylacetaldehyde thiosemicarbazone with oxidizing agents
A protocol adapted from reference demonstrates:
2-Amino-5-nitrothiazole (0.65 mmol) can be prepared from suitable precursors and used in subsequent steps without isolation, although the specific synthetic method for this intermediate was not fully detailed in the available literature.
Preparation of 5-chlorothiophene-2-carboxylic acid
The preparation of 5-chlorothiophene-2-carboxylic acid represents another key step in the synthesis. Based on similar compounds, this intermediate can be prepared through several routes:
Direct Chlorination
Direct chlorination of thiophene-2-carboxylic acid can be achieved using various chlorinating agents:
Thiophene-2-carboxylic acid is treated with chlorine gas in the presence of a catalyst (iron powder, antimony, ferric chloride, or antimony trichloride) at controlled temperatures (10-50°C). The chlorination proceeds selectively at the 5-position of the thiophene ring to yield 5-chlorothiophene-2-carboxylic acid.
This approach is supported by patent literature describing the chlorination of related thiophene derivatives.
From 5-chlorothiophene-2-carboxylic acid methyl ester
An alternative approach involves:
5-Chlorothiophene-2-carboxylic acid methyl ester is hydrolyzed under basic conditions (aqueous sodium hydroxide or potassium hydroxide, 1-3 M) at elevated temperatures (60-80°C). Following complete hydrolysis, the reaction mixture is acidified to pH 2-3 with hydrochloric acid to precipitate 5-chlorothiophene-2-carboxylic acid.
Patent literature describes similar hydrolysis conditions for thiophene carboxylate esters.
Synthesis Optimization
Table 1 summarizes the optimal reaction conditions for preparing these key intermediates:
| Intermediate | Method | Reaction Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-(3-nitrophenyl)-1,3-thiazol-2-amine | Hantzsch Synthesis | Thiourea, ethanol | - | 75-78 | 3-4 | 65-75 |
| 5-chlorothiophene-2-carboxylic acid | Direct Chlorination | Cl₂, solvent | FeCl₃ | 10-50 | 2-4 | 70-85 |
| 5-chlorothiophene-2-carboxylic acid | Ester Hydrolysis | NaOH, water/methanol | - | 60-80 | 1-2 | 85-95 |
Final Coupling Strategies
The formation of the amide bond between 4-(3-nitrophenyl)-1,3-thiazol-2-amine and 5-chlorothiophene-2-carboxylic acid represents the key transformation in the synthesis of the target compound. Several coupling methods have been successfully applied to similar structures:
Acid Chloride Method
The conversion of 5-chlorothiophene-2-carboxylic acid to its acid chloride followed by reaction with 4-(3-nitrophenyl)-1,3-thiazol-2-amine provides a direct route to the target compound:
5-Chlorothiophene-2-carboxylic acid is treated with thionyl chloride or oxalyl chloride (1.2-1.5 equiv) in an inert solvent (dichloromethane or toluene) at reflux temperature for 2-3 hours. The resulting acid chloride is then reacted with 4-(3-nitrophenyl)-1,3-thiazol-2-amine (1.0 equiv) in the presence of a base such as triethylamine or pyridine (1.5-2.0 equiv) at 0-25°C.
This approach is supported by patent literature describing the synthesis of related thiophene carboxamides.
Carbodiimide Coupling
Carbodiimide coupling reagents offer a milder alternative for amide bond formation:
5-Chlorothiophene-2-carboxylic acid (1.0 equiv) is combined with 4-(3-nitrophenyl)-1,3-thiazol-2-amine (1.0 equiv) in the presence of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.3 equiv) in dichloromethane or N,N-dimethylformamide. 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv) is added as a catalyst, and the reaction is conducted at 0-25°C for 6-24 hours.
This method is analogous to the approach described in patents for the preparation of structurally related thiazole carboxamides.
Direct Thermal Coupling
For certain thiophene carboxamides, direct thermal coupling has been reported:
4-(3-Nitrophenyl)-1,3-thiazol-2-amine (1.0 equiv) and 5-chlorothiophene-2-carboxylic acid (1.0-1.2 equiv) are heated at 110-120°C under nitrogen atmosphere for 24-48 hours. After completion, the reaction mixture is purified by recrystallization or column chromatography.
This approach is similar to the method described for the synthesis of related thiophene carboxamides in patent literature.
Comparative Analysis of Coupling Methods
Table 2 compares the effectiveness of different coupling methods for the synthesis of the target compound:
| Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Acid Chloride | SOCl₂ or (COCl)₂, base | DCM or toluene | 0-25 | 4-6 | 75-85 | 95-98 |
| Carbodiimide | DCC or EDCI, DMAP | DCM or DMF | 0-25 | 12-24 | 65-75 | 93-97 |
| Direct Thermal | - | Neat or high-boiling solvent | 110-120 | 24-48 | 50-60 | 90-95 |
Optimized Synthetic Pathway
Based on the analysis of available methods and their respective advantages, an optimized synthetic pathway for this compound can be proposed:
Step-by-Step Synthetic Protocol
The following protocol represents a convergent approach that maximizes yield and purity:
Synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine
To a solution of 3-nitrobenzaldehyde (5.0 g, 33.1 mmol) in ethanol (50 mL), add bromoacetaldehyde diethyl acetal (6.5 g, 33.1 mmol) and thiourea (3.0 g, 39.7 mmol). Add concentrated hydrochloric acid (5 mL) dropwise, and reflux the mixture for 4 hours. Cool to room temperature, neutralize with aqueous sodium hydroxide solution, and collect the precipitate by filtration. Wash with water and recrystallize from ethanol to obtain 4-(3-nitrophenyl)-1,3-thiazol-2-amine.
Preparation of 5-chlorothiophene-2-carbonyl chloride
Place 5-chlorothiophene-2-carboxylic acid (4.0 g, 24.7 mmol) in a dry round-bottom flask under nitrogen atmosphere. Add thionyl chloride (20 mL) and reflux for 3 hours. Remove excess thionyl chloride under reduced pressure to obtain 5-chlorothiophene-2-carbonyl chloride as a yellow-brown solid, which is used directly in the next step without further purification.
Amide Bond Formation
Dissolve 4-(3-nitrophenyl)-1,3-thiazol-2-amine (3.0 g, 12.8 mmol) in dry dichloromethane (30 mL) containing triethylamine (2.6 g, 25.7 mmol). Cool the solution to 0°C and add 5-chlorothiophene-2-carbonyl chloride (2.5 g, 14.0 mmol) in dichloromethane (10 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Wash the reaction mixture with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography (hexane/ethyl acetate) or recrystallization to obtain this compound.
Critical Parameters for Successful Synthesis
Based on similar syntheses reported in the literature, several critical parameters influence the success of this synthetic pathway:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0-25°C for coupling step | Higher temperatures may lead to side reactions and reduced purity |
| Stoichiometry | 1.1-1.2 equiv of acid chloride | Excess reagent improves conversion but may complicate purification |
| Base | Triethylamine or pyridine | Essential for neutralizing HCl generated during coupling |
| Solvent | Dichloromethane or toluene | Impacts solubility and reaction rate |
| Purification | Column chromatography or recrystallization | Critical for achieving high purity |
Purification and Characterization
Purification Methods
The purification of this compound requires careful selection of methods to ensure high purity:
Recrystallization
The crude product is dissolved in a minimum volume of hot ethanol or ethyl acetate. The solution is filtered while hot to remove insoluble impurities, and allowed to cool slowly to room temperature and then to 0-5°C. The crystallized product is collected by filtration, washed with cold solvent, and dried under vacuum.
Column Chromatography
The crude product is purified by silica gel column chromatography using a gradient elution system of hexane/ethyl acetate (starting with 9:1 and gradually increasing to 7:3). Fractions containing the pure product are combined and evaporated to obtain this compound.
This purification approach is similar to methods described for related compounds.
Characterization Data
Based on characterization data for similar compounds, the following spectroscopic properties would be expected for this compound:
Spectral Characteristics
Table 3: Expected Spectroscopic Properties
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.20-7.30 (1H, thiophene H-3), 7.70-7.80 (1H, thiophene H-4), 7.80-7.90 (1H, thiazole H-5), 7.90-8.00 (1H, nitrophenyl H-5), 8.25-8.35 (1H, nitrophenyl H-4), 8.40-8.50 (1H, nitrophenyl H-6), 8.80-8.90 (1H, nitrophenyl H-2), 12.50-13.00 (1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 115-118 (thiazole C-5), 125-130 (aromatic C), 130-135 (aromatic C), 135-140 (aromatic C), 145-150 (thiazole C-4), 150-155 (thiazole C-2), 158-162 (C=O) |
| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1680-1650 (C=O stretch), 1580-1520 (aromatic C=C), 1530-1510 and 1350-1330 (NO₂ asymmetric and symmetric stretch), 750-700 (C-Cl) |
| MS (ESI) | m/z expected for [M+H]⁺: Molecular formula C₁₄H₈ClN₃O₃S₂ |
| Melting Point | Expected range: 180-195°C |
These spectroscopic data are estimated based on similar compounds described in the literature.
Alternative Synthetic Approaches
One-pot Thiazole Formation and Coupling
An alternative approach involves a one-pot procedure where the thiazole ring is formed and coupled to the 5-chlorothiophene-2-carboxylic acid in a sequential process:
3-Nitrobenzaldehyde is converted to its corresponding α-bromoketone derivative, which is then reacted with thiourea in ethanol at reflux for 2-3 hours. Without isolating the intermediate 4-(3-nitrophenyl)-1,3-thiazol-2-amine, the reaction mixture is cooled, and 5-chlorothiophene-2-carboxylic acid (activated with a coupling agent) is added. The reaction is continued for an additional 12-24 hours to obtain the target compound.
This approach streamlines the synthetic process but may result in lower yields and purity compared to the step-wise approach.
Solid-Phase Synthesis
For research purposes, solid-phase synthesis offers advantages for the preparation of small quantities:
4-(3-Nitrophenyl)-1,3-thiazol-2-amine is immobilized on a suitable resin through the amine functionality. 5-Chlorothiophene-2-carboxylic acid is activated and coupled to the resin-bound amine. Following the coupling, the product is cleaved from the resin under appropriate conditions to yield this compound.
While this approach offers advantages for parallel synthesis of multiple derivatives, it is less suitable for large-scale production.
Scale-up Considerations
Process Optimization
For industrial-scale synthesis, several modifications to the laboratory procedures are recommended:
Table 4: Scale-up Process Parameters
| Process Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed reactor | Temperature control is critical during the coupling step |
| Mixing | Magnetic stirring | Mechanical agitation | Ensures uniform mixing for larger volumes |
| Addition Rate | Manual addition | Controlled addition pump | Precise control of acid chloride addition improves selectivity |
| Solvent Recovery | Rotary evaporation | Distillation system | Economical recovery and reuse of solvents |
| Purification | Column chromatography | Recrystallization | More cost-effective for larger quantities |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Coupling Agents: EDCI and bases like triethylamine for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thiazole and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Rivaroxaban (BAY 59–7939)
Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
Key Differences :
N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Structure : Features a 5-nitrothiophene-2-carboxamide linked to a thiazole ring substituted with 3-methoxy-4-(trifluoromethyl)phenyl .
Key Differences :
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-nitrobenzamide
Structure : A benzamide analog with a nitro group on the benzene ring and a 4-methoxy-3-methylphenyl-substituted thiazole .
Key Differences :
Enantiomeric Comparisons
The (R)-enantiomer of rivaroxaban (5-R-rivaroxaban) exhibits significantly reduced Factor Xa inhibition (IC₅₀ > 1000 nM vs. 0.7 nM for the S-enantiomer) . This highlights the critical role of stereochemistry in activity, suggesting that chirality in analogous compounds (e.g., oxazolidinone vs. thiazole systems) must be carefully optimized.
Biological Activity
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Research indicates that compounds containing thiazole and thiophene moieties exhibit diverse biological activities. The thiazole ring is crucial for cytotoxicity against various cancer cell lines, while the thiophene component may enhance bioactivity through electron-donating effects.
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
- Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial properties, demonstrating effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 μg/mL, indicating strong bactericidal activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Studies : A study involving thiazole derivatives demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, suggesting enhanced efficacy in treating specific cancers .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of the compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .
Q & A
Q. Basic Research Focus
- Antimicrobial Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24h .
- Anticancer Screening :
- MTT Assay : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .
Q. Advanced Research Focus
- Mechanistic Studies :
- Enzyme Inhibition : Evaluate binding to bacterial dihydrofolate reductase (DHFR) or human topoisomerase II via fluorescence polarization .
- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species generation in treated cells .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Advanced Research Focus
SAR strategies focus on modifying substituents to enhance potency:
- Nitrophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Thiazole Core : Introduce methyl or methoxy groups at C4 to reduce steric hindrance in target binding .
- Thiophene Ring : Fluorination at C3 increases metabolic stability .
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to DHFR (PDB ID: 1DHF) or EGFR kinase (PDB ID: 1M17) .
- ADMET Prediction : SwissADME calculates logP (~3.2) and bioavailability scores (0.55), indicating moderate permeability .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Arg72 in DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
